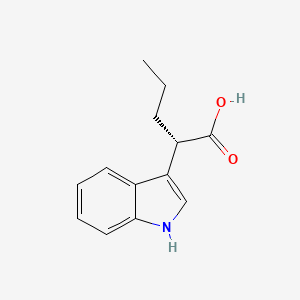

(2S)-2-(1H-indol-3-yl)pentanoic acid

Description

(2S)-2-(1H-Indol-3-yl)pentanoic acid is a chiral indole derivative characterized by a pentanoic acid backbone with an indol-3-yl substituent at the second carbon in the (S)-configuration.

Properties

Molecular Formula |

C13H15NO2 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

(2S)-2-(1H-indol-3-yl)pentanoic acid |

InChI |

InChI=1S/C13H15NO2/c1-2-5-10(13(15)16)11-8-14-12-7-4-3-6-9(11)12/h3-4,6-8,10,14H,2,5H2,1H3,(H,15,16)/t10-/m0/s1 |

InChI Key |

QRCBLBWFQJDFJQ-JTQLQIEISA-N |

Isomeric SMILES |

CCC[C@@H](C1=CNC2=CC=CC=C21)C(=O)O |

Canonical SMILES |

CCCC(C1=CNC2=CC=CC=C21)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Chain Length Variations

- (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid (Tryptophan) Structure: Propanoic acid chain (3 carbons) with an amino group at C2 and indol-3-yl at C3. Significance: A proteinogenic amino acid essential for biosynthesis. The shorter chain and amino group enhance water solubility compared to pentanoic acid derivatives. Key Difference: The target compound’s longer pentanoic chain may increase lipophilicity, affecting membrane permeability and protein binding .

- 2-(6-Methyl-1H-indol-3-yl)acetic acid Structure: Acetic acid chain (2 carbons) with a methyl-substituted indole. Key Difference: The pentanoic acid chain in the target compound could introduce conformational flexibility or hydrophobic interactions absent in shorter analogs .

Functional Group Modifications

- (2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-(1H-indol-3-yl)propanoic acid (Cl-NQTrp) Structure: Propanoic acid backbone with a chloro-naphthoquinone substituent. Significance: The quinone moiety may confer redox activity, useful in anticancer or antimicrobial contexts. Key Difference: Unlike Cl-NQTrp, the target compound lacks electron-deficient substituents, suggesting divergent reactivity and biological targets .

- Compound 1 and 2 (Mercaptopropanamido-Indenyl Derivatives) Structure: Mercapto and dihydroindenyl groups attached to a propanoic acid-indole core. Significance: The thiol group enables disulfide bond formation or metal chelation, relevant to enzyme inhibition. Key Difference: The target compound’s unmodified pentanoic acid chain may prioritize carboxylate-mediated interactions over thiol-based chemistry .

Stereochemical Considerations

- (2R,4S)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid Structure: Pentanedioic acid (diacid) with indol-3-ylmethyl, amino, and hydroxyl groups. Significance: The additional functional groups and stereocenters may enhance selectivity for chiral receptors or transporters. Key Difference: The target compound’s single carboxylic acid group simplifies its ionization profile compared to diacid derivatives .

Q & A

Q. What are the key considerations for synthesizing (2S)-2-(1H-indol-3-yl)pentanoic acid with high enantiomeric purity?

Enantiomeric purity is critical for studying structure-activity relationships. Methods include:

- Chiral auxiliaries or catalysts : Use of enantioselective catalysts (e.g., transition-metal complexes) during indole coupling to the pentanoic acid backbone .

- Purification techniques : Chiral chromatography (e.g., HPLC with chiral stationary phases) to isolate the (2S)-enantiomer, as demonstrated in deuterated analogs .

- Analytical validation : Confirm purity via polarimetry and circular dichroism (CD) spectroscopy .

Q. Which spectroscopic methods are most effective for characterizing the structure of (2S)-2-(1H-indol-3-yl)pentanoic acid?

- NMR spectroscopy : H and C NMR can resolve the stereochemistry at C2 and confirm the indole substitution pattern (e.g., coupling constants for vicinal protons) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing it from structural analogs .

- FT-IR : Confirms carboxylic acid (C=O stretch at ~1700 cm) and indole N-H vibrations (~3400 cm) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of (2S)-2-(1H-indol-3-yl)pentanoic acid across different studies?

Contradictions may arise from:

- Purity variability : Validate compound purity (>98%) via HPLC and quantify trace impurities (e.g., diastereomers) that may interfere with assays .

- Assay conditions : Standardize protocols (e.g., buffer pH, cell lines) to reduce variability. For example, indole derivatives exhibit pH-dependent solubility, affecting bioavailability .

- Structural analogs : Compare activity with closely related compounds (e.g., (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid) to identify critical functional groups .

Q. What computational approaches are used to predict the interaction of (2S)-2-(1H-indol-3-yl)pentanoic acid with biological targets?

- Molecular docking : Use tools like AutoDock Vina to model binding to indole-recognizing receptors (e.g., serotonin transporters) .

- QSAR modeling : Correlate substituent effects (e.g., methyl groups on the pentanoic chain) with activity using descriptors like logP and polar surface area .

- InChIKey-based searches : Leverage PubChem’s InChIKey (e.g., NAHAKDRSHCXMBT-ZCFIWIBFSA-N) to retrieve analogous structures and their bioactivity data .

Q. How can enantiomer-specific effects of (2S)-2-(1H-indol-3-yl)pentanoic acid be experimentally validated in vitro?

- Enantiomer separation : Use preparative chiral chromatography to isolate (2S) and (2R) forms .

- Cell-based assays : Compare dose-response curves in target systems (e.g., cancer cell lines) to identify stereospecific inhibition .

- Metabolic stability studies : Assess enantiomer-specific degradation using liver microsomes and LC-MS quantification .

Methodological Notes

- Safety protocols : Handle indole derivatives under inert atmospheres (e.g., N) to prevent oxidation, and follow guidelines for carboxylic acid handling (e.g., PPE, fume hoods) .

- Data reproducibility : Document synthesis conditions (e.g., solvent, temperature) and share raw spectral data (NMR, MS) in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.